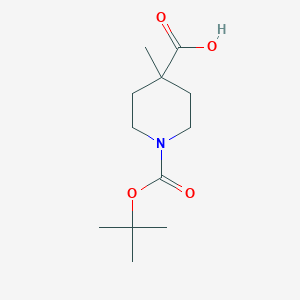

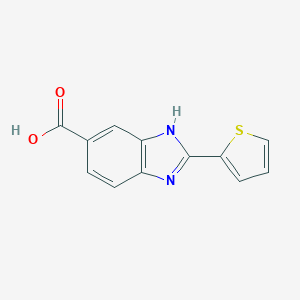

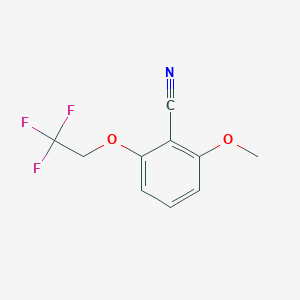

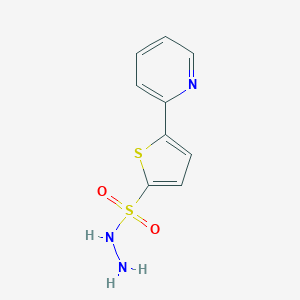

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

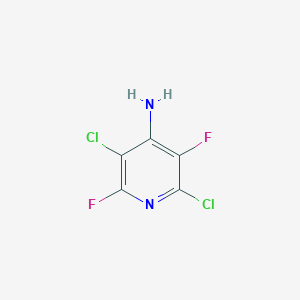

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of benzimidazoles. It is a heterocyclic compound that contains a benzene ring fused with an imidazole ring. The compound has attracted the attention of scientists due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

DNA Binding and Fluorescent Staining

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid and its analogs, similar to the synthetic dye Hoechst 33258, have applications in DNA binding due to their strong affinity for the minor groove of double-stranded B-DNA, specifically AT-rich sequences. This property is exploited in fluorescent DNA staining, where these compounds are used in cell biology for chromosome and nuclear staining, and flow cytometry to analyze nuclear DNA content values. The derivatives' ability to enter cells easily makes them valuable for various biological and medical research applications (Issar & Kakkar, 2013).

Synthetic Methodologies and Chemical Reactions

The compound under discussion is part of the broader family of benzimidazoles, which are synthesized through various chemical reactions, including Knoevenagel condensation. These methodologies highlight the versatility of benzimidazoles in generating biologically active molecules. Knoevenagel condensation, in particular, is a critical reaction for creating α, β-unsaturated ketones/carboxylic acids, which are pivotal in drug discovery for anticancer applications. This reaction's utility in synthesizing biologically fascinating molecules underscores the importance of this compound and its derivatives in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).

Optoelectronic Materials

Compounds containing benzimidazole units, including thiophene analogs, have been researched for their applications in optoelectronic materials. The synthesis and application of benzimidazole derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors demonstrate the potential of these compounds in the development of novel optoelectronic materials. The incorporation of benzimidazole and thiophene fragments into π-extended conjugated systems has proven valuable for creating materials with desirable photo- and electroluminescent properties, highlighting the utility of this compound derivatives in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Zukünftige Richtungen

Benzimidazole derivatives, such as “2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on modifying the functional groups on the benzimidazole core structure to improve its bioactivities .

Wirkmechanismus

- This compound belongs to the class of benzimidazoles, which are heterocyclic molecules containing a benzene ring fused with an imidazole ring .

- One potential target could be DNA or RNA polymerases, as benzimidazoles are known to inhibit nucleic acid synthesis .

- Benzimidazoles can impact various pathways. For instance:

- Microtubule Disruption : Some benzimidazoles inhibit microtubule assembly, affecting cell division and motility .

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties .

- Antimicrobial Effects : Benzimidazoles have demonstrated antimicrobial activity against bacteria, fungi, and parasites .

- Anti-Inflammatory Properties : They may modulate inflammatory responses .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAEALJFFNPFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406809 |

Source

|

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174422-11-8 |

Source

|

| Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)